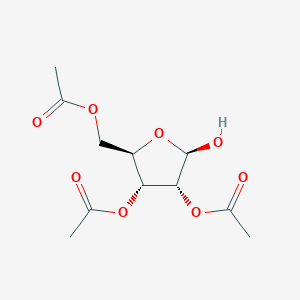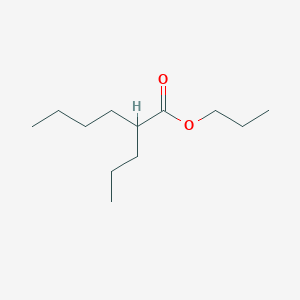
Propyl 2-propylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-propylhexanoate is an organic compound classified as an ester. Esters are typically formed by the reaction of an alcohol with a carboxylic acid. This compound is known for its distinct chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-propylhexanoate is synthesized through an esterification reaction. This involves the condensation of propanol with 2-propylhexanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 2-propylhexanoic acid, resulting in the formation of water and the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and distillation units are often employed to separate the ester from the reaction mixture and purify it.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-propylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into propanol and 2-propylhexanoic acid in the presence of a dilute acid or base and heat.
Oxidation: While esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanol and 2-propylhexanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Propyl 2-propylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of propyl 2-propylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing its constituent alcohol and acid. These reactions can influence various biochemical pathways and processes, depending on the context in which the compound is used .
Comparison with Similar Compounds
Propyl 2-propylhexanoate can be compared with other esters such as:
- Methyl octanoate
- Ethyl heptanoate
- Butyl pentanoate
These compounds share similar chemical structures and properties but differ in their specific alcohol and acid components. The uniqueness of this compound lies in its specific combination of propanol and 2-propylhexanoic acid, which imparts distinct physical and chemical properties .
Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
propyl 2-propylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
NTCHIPBIKTVTRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


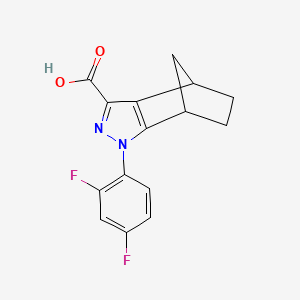
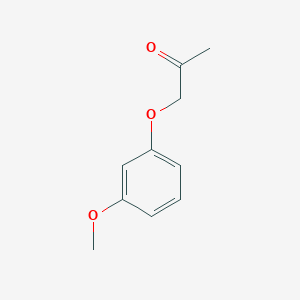




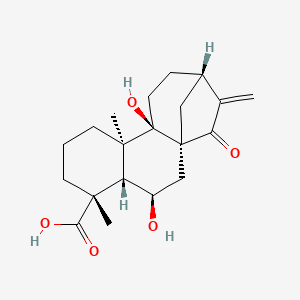
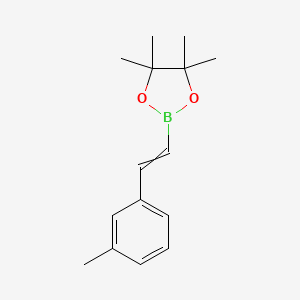
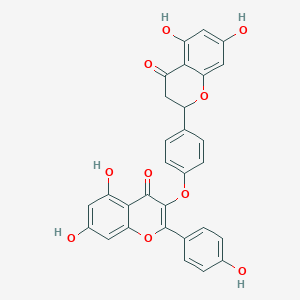
![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)
![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
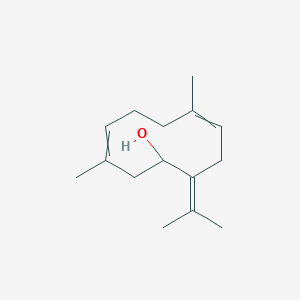
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
